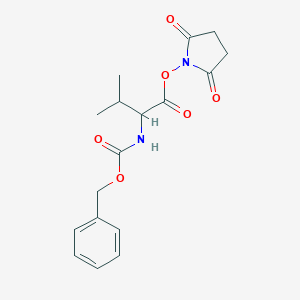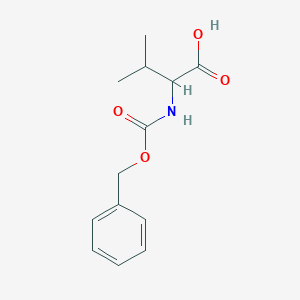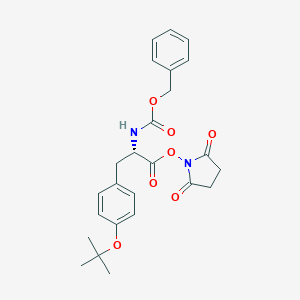
Z-Leu-OH
概要
説明
Z-Leu-OH, also known as N-Carbobenzyloxy-L-leucine, is a derivative of the amino acid leucine. It is commonly used in peptide synthesis due to its protective group, which prevents unwanted reactions during the synthesis process. The compound has the molecular formula C14H19NO4 and a molecular weight of 265.30 g/mol .
科学的研究の応用
Z-Leu-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, providing a protective group that can be removed under specific conditions.
Antitumor Agents: Research has explored its use in the preparation of peptide-based antitumor agents.
Cyclopropyl Peptidomimetics: It is used in the preparation of cyclopropyl peptidomimetics, which are compounds that mimic the structure of peptides and have potential therapeutic applications.
作用機序
Target of Action
It’s known that z-leu-oh is a derivative of the amino acid leucine, which plays a crucial role in protein synthesis and metabolic regulation in cells .
Mode of Action
It’s known that leucine derivatives can interact with various cellular components, potentially influencing protein synthesis and other cellular processes .
Biochemical Pathways
This compound, as a leucine derivative, may be involved in the same biochemical pathways as leucine. Leucine is a key player in major metabolic pathways, such as central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway .
Pharmacokinetics (ADME Properties)
As a leucine derivative, it’s reasonable to assume that it might share some pharmacokinetic properties with leucine .
Result of Action
It’s known that leucine and its derivatives can influence protein synthesis and cellular metabolism, potentially affecting cell growth and function .
生化学分析
Biochemical Properties
N-Benzyloxycarbonyl-L-leucine plays a role in biochemical reactions, particularly in the context of protein synthesis . It interacts with various enzymes and proteins, including the l-type amino acid transporter 1 (LAT1), which is responsible for leucine uptake in cells . The interactions between N-Benzyloxycarbonyl-L-leucine and these biomolecules are largely determined by its structural features .
Cellular Effects
In cellular processes, N-Benzyloxycarbonyl-L-leucine influences cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism . It activates the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells . This activation promotes protein synthesis and energy metabolism, providing energy for protein synthesis while inhibiting protein degradation .
Molecular Mechanism
The molecular mechanism of action of N-Benzyloxycarbonyl-L-leucine involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression . It activates the mTORC1 signaling pathway following transport by LAT1 . The activation of mTORC1 by N-Benzyloxycarbonyl-L-leucine requires a fixed distance between the carbonyl oxygen and alkoxy oxygen of the carboxyl group, and an amino group positioned at the α-carbon .
Dosage Effects in Animal Models
The effects of N-Benzyloxycarbonyl-L-leucine vary with different dosages in animal models
Metabolic Pathways
N-Benzyloxycarbonyl-L-leucine is involved in metabolic pathways related to protein synthesis and energy metabolism . It interacts with enzymes such as mTOR and transporters like LAT1
Transport and Distribution
N-Benzyloxycarbonyl-L-leucine is transported within cells and tissues primarily through the action of LAT1
準備方法
Synthetic Routes and Reaction Conditions
Z-Leu-OH is typically synthesized through the reaction of leucine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize efficiency .
化学反応の分析
Types of Reactions
Z-Leu-OH undergoes various chemical reactions, including:
Substitution Reactions: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include acids like trifluoroacetic acid or bases like sodium hydroxide.
Hydrolysis: Conditions typically involve aqueous solutions of hydrochloric acid or sodium hydroxide at elevated temperatures.
Major Products Formed
Substitution Reactions: Products vary depending on the substituent introduced.
Hydrolysis: The major products are leucine and benzyl alcohol.
類似化合物との比較
Similar Compounds
- N-Carbobenzyloxy-L-phenylalanine (Z-Phe-OH)
- N-Carbobenzyloxy-L-tyrosine (Z-Tyr-OH)
- N-Carbobenzyloxy-L-glutamine (Z-Gln-OH)
Uniqueness
Z-Leu-OH is unique due to its specific protective group and its application in the synthesis of leucine-containing peptides. Compared to other similar compounds, this compound offers distinct advantages in terms of stability and ease of removal of the protective group under mild conditions .
特性
IUPAC Name |
(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPFMEKVPDBMCG-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174011 | |
| Record name | Leucine, N-carboxy-, N-benzyl ester, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2018-66-8 | |
| Record name | Benzyloxycarbonyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2018-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucine, N-carboxy-, N-benzyl ester, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucine, N-carboxy-, N-benzyl ester, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyloxycarbonyl-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-leucine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P48HHX9XNP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of N-Benzyloxycarbonyl-L-leucine in a research context?
A1: N-Benzyloxycarbonyl-L-leucine is primarily used as a protected form of the amino acid L-leucine in peptide synthesis. [] This protection strategy is crucial for controlling the order of amino acid addition during peptide chain assembly.
Q2: Can you provide an example of how N-Benzyloxycarbonyl-L-leucine's activity has been studied?
A2: Researchers have investigated the use of N-Benzyloxycarbonyl-L-leucine p-nitrophenyl ester as a substrate to assess the enzymatic activity of various proteases. For instance, it has been used to determine the activity of subtilisin enzymes in cleaning products, providing a faster and more precise alternative to traditional casein digestion methods. [] This application highlights the compound's role in understanding enzyme kinetics and behavior.
Q3: How does the structure of N-Benzyloxycarbonyl-L-leucine relate to its function in enzymatic studies?
A3: The structure of N-Benzyloxycarbonyl-L-leucine features a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of L-leucine. This protecting group is specifically recognized and cleaved by certain enzymes, allowing researchers to monitor enzymatic activity by measuring the release of the p-nitrophenol leaving group. [, ]
Q4: Are there any studies focusing on the use of N-Benzyloxycarbonyl-L-leucine in peptide cyclization reactions?
A5: Yes, researchers have employed N-Benzyloxycarbonyl-L-leucine in peptide cyclization studies, specifically in the synthesis of cyclic peptides related to gramicidin S. [] These studies investigated how the position of the protected L-leucine within linear pentapeptide precursors influenced the formation of cyclic monomers or dimers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















